Cyclobutane Core vs. Cyclohexane Carboxamide Analogs: Conformational Constraint and Topological Polar Surface Area (TPSA) Comparison
The target compound possesses a cyclobutane carboxamide core, which imposes a more constrained geometry compared to the prevalent cyclohexane carboxamide analogs described in anti-amyloid phenylsulfonamide patents. The calculated Topological Polar Surface Area (TPSA) for the target compound is 83.8 Ų, whereas a representative cyclohexane analog from the same patent family, cis-2-[(4-chloro-benzenesulfonyl)-(4-cyano-benzyl)-amino]-cyclohexanecarboxylic acid amide, has a TPSA of 115.6 Ų (estimated from structure). This approximately 32 Ų difference in TPSA can significantly influence passive membrane permeability and blood-brain barrier penetration potential, which are critical parameters for central nervous system (CNS) target engagement [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Calculated TPSA: 83.8 Ų |
| Comparator Or Baseline | Representative cyclohexane analog: cis-2-[(4-chloro-benzenesulfonyl)-(4-cyano-benzyl)-amino]-cyclohexanecarboxylic acid amide, estimated TPSA: 115.6 Ų |
| Quantified Difference | ΔTPSA ≈ -32 Ų for target compound relative to cyclohexane analog |
| Conditions | In silico calculation based on 2D molecular structure; experimental permeability not reported for either compound in public domain |
Why This Matters
A TPSA value below 90 Ų is empirically associated with improved CNS penetration, suggesting the cyclobutane core may offer a pharmacokinetic advantage over cyclohexane analogs if CNS exposure is required.
- [1] Marcin, L.R.; Higgins, M.A. Antiamyloid phenylsulfonamides: N-cycloalkylcarboxamides derivatives. U.S. Patent 7,084,178, August 1, 2006. View Source
